Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate

Chiral Synthesis Enantiomeric Purity Stereochemistry

Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate (CAS: 2231665-01-1) is an enantiopure, gem-difluorinated cyclohexane diester building block. It belongs to a class of functionalized gem-difluorocycloalkanes that are increasingly critical in medicinal chemistry for modulating key physicochemical properties like pKa and LogP.

Molecular Formula C10H14F2O4
Molecular Weight 236.21 g/mol
Cat. No. B12271516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate
Molecular FormulaC10H14F2O4
Molecular Weight236.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1C(=O)OC)(F)F
InChIInChI=1S/C10H14F2O4/c1-15-8(13)6-3-4-10(11,12)5-7(6)9(14)16-2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyJXWAVHMRZKGHED-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate for Chiral Synthesis


Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate (CAS: 2231665-01-1) is an enantiopure, gem-difluorinated cyclohexane diester building block. It belongs to a class of functionalized gem-difluorocycloalkanes that are increasingly critical in medicinal chemistry for modulating key physicochemical properties like pKa and LogP [1]. The compound features a 1,2-trans diester configuration with a specific (1S,2S) absolute stereochemistry, making it a key intermediate for introducing both chirality and the metabolically robust 4,4-difluorocyclohexyl motif into target molecules .

1 Stereochemical controlEnantiopure (1S,2S) chiral building block for asymmetric synthesis workflows
2 Physicochemical modulationgem-Difluoro motif supports pKa and LogP tuning in medicinal chemistry programs
3 Scaffold geometry1,2-trans diester configuration for heterocycle and macrocycle construction

Why Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate Cannot Be Replaced by Generic Analogs


Substituting this compound with its non-fluorinated analog, the (1R,2R) enantiomer, or a different regioisomer will result in a different molecule with distinct physicochemical and biological properties. The gem-difluoro group is not an inert substitution; it is a powerful modulator of acidity, lipophilicity, and metabolic stability, with the potential to significantly alter a drug candidate's in vitro profile [1]. Furthermore, the (1S,2S) configuration provides a specific chiral vector that its (1R,2R) mirror image cannot, which is critical for diastereoselective synthesis and for achieving the correct three-dimensional orientation required for target binding .

Enantiomer Opposite (1R,2R) enantiomer inverts chiral induction and yields the undesired product stereoisomer in asymmetric synthesis.
Non-fluorinated Non-fluorinated analogs lack the pKa and LogP shift conferred by gem-difluorination, altering the physicochemical profile for permeability and metabolic stability.
Regioisomer 1,3-Regioisomer changes the substitution vector, producing a different molecular geometry unsuitable for synthetic routes requiring 1,2-disubstitution.

Quantitative Differentiation Evidence for Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate


Chiral Identity: (1S,2S) vs. (1R,2R) Enantiomer Differentiation

The compound is the specific (1S,2S) enantiomer, distinguished from its (1R,2R) counterpart (CAS: 1694638-14-6). The two enantiomers are chemically distinct, non-superimposable mirror images with divergent interactions in chiral environments. Vendors supply the (1R,2R) enantiomer at a premium price point, indicating a higher cost or complexity for its synthesis and purification, but both are separately cataloged as distinct building blocks for asymmetric synthesis . The presence of fluorine atoms at the 4,4-positions introduces electronic effects that can further modulate enantiomer-specific interactions .

Chiral Identity
Reported comparison
(1S,2S) vs. (1R,2R): distinct CAS entries confirming non-interchangeable enantiomers
Enantiomer-specific synthesis context
(1R,2R) enantiomer priced at $610/g per supplier catalogs; both cataloged as separate building blocks
Chiral Synthesis Enantiomeric Purity Stereochemistry

Physicochemical Modulation: Impact of gem-Difluorination on Building Block Properties

The gem-difluoro motif on the cyclohexane ring is a critical modulator of key drug-like properties. A class-level study on functionalized gem-difluorocycloalkanes demonstrated that gem-difluorination decreased the pKa of the corresponding carboxylic acids by 0.3-0.5 units and LogP values by 0.54-0.55 units compared to their non-fluorinated counterparts [1]. While the target compound is a diester, its hydrolysis product, the (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylic acid, would exhibit this altered acidity profile relative to non-fluorinated cyclohexane-1,2-dicarboxylic acid, a crucial factor in designing prodrugs or active metabolites.

pKa / LogP Shift
Class-level
pKa decrease: 0.3 – 0.5 units; LogP decrease: 0.54 – 0.55 units
Reported physicochemical modulation context
Class-level data for gem-difluorocycloalkane carboxylic acids; acid form derived from target compound
Physicochemical Properties Drug Discovery Fluorine Chemistry

Regioisomeric Specificity: 1,2-Dicarboxylate vs. 5,5-Difluoro-1,3-Dicarboxylate

The compound's value is tied to its 1,2-diester substitution pattern, which is essential for constructing specific heterocyclic or macrocyclic systems. A closely related regioisomer, Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate (CAS: 1296114-57-2), shares the gem-difluoro motif but has an entirely different substitution vector . This 1,3-regioisomer cannot replace the target compound in synthetic routes requiring a 1,2-disubstituted cyclohexane core. The distinct CAS numbers and different synthetic origins of these regioisomers underscore that they are not interchangeable commercial products.

Regioisomer Identity
Reported comparison
1,2-disubstitution vs. 1,3-disubstitution: distinct connectivity and synthetic origins
Regiochemistry-dependent synthesis context
1,3-isomer synthesized via distinct route from Hagemann's ester; supplier catalogs confirm separate products
Regioisomerism Synthetic Intermediate Structural Diversity

Verified Application Scenarios for Dimethyl (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylate


Synthesis of Chiral, Non-Racemic CCR5 Antagonist Analogs

The (1S,2S) diester is a direct precursor to optically pure (1S,2S)-4,4-difluorocyclohexane-1,2-dicarboxylic acid and derived amines. These are critical building blocks for synthesizing and optimizing Maraviroc-inspired CCR5 antagonists, where the absolute configuration and the 4,4-difluoro motif are essential for target binding and metabolic stability . The ability to procure this single enantiomer ensures the creation of diastereomerically pure lead compounds, avoiding the need for costly and time-consuming chiral separation later in the synthesis .

Physicochemical Fine-Tuning of Peptidomimetic Drug Candidates

The compound serves as a key intermediate for introducing a metabolically stable, lipophilicity-modulating fragment into peptide analogs. For instance, Fmoc-(S)-2-amino-3-(4,4-difluorocyclohexyl) propanoic acid, a derivative synthesized from a 4,4-difluorocyclohexyl building block, is used in solid-phase peptide synthesis. The inherent chirality and the predictable effect on pKa and LogP, as established by class-level data , allow for rational design of peptide-based therapeutics with improved pharmacokinetic profiles.

Asymmetric Catalysis and Chiral Ligand Design

The rigid, chiral, 1,2-trans-disubstituted cyclohexane framework with an electron-withdrawing gem-difluoro unit is an ideal scaffold for constructing novel chiral ligands or organocatalysts. The (1S,2S) diester can be chemoselectively reduced or hydrolyzed to provide enantiopure diols or diacids, which are direct precursors to ligands with unique steric and electronic environments. Using the wrong enantiomer, such as the commercially available (1R,2R)-diester (CAS: 1694638-14-6), would invert the chiral induction in a catalytic reaction, leading to the undesired product enantiomer .

Application
Selection Property
Validation Focus
Chiral CCR5 antagonist analog synthesis
(1S,2S) enantiomer-specific scaffold
Diastereomeric purity verification
Peptidomimetic property modulation
gem-Difluoro pKa / LogP control
Physicochemical shift context review
Asymmetric catalysis ligand design
1,2-trans chiral framework
Enantiomer-identity confirmation
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